

Application Notes and Protocols: Biological Activity of 4-Phenylcyclohexanecarboxylic Acid Analogues

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Compound of Interest	
Compound Name:	4-Phenylcyclohexanecarboxylic acid
Cat. No.:	B046989

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of **4-phenylcyclohexanecarboxylic acid** analogues, focusing on their roles as Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors and melanocortin-4 receptor (MC4R) agonists. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug development.

Biological Activities and Therapeutic Potential

4-Phenylcyclohexanecarboxylic acid serves as a versatile scaffold for the development of potent and selective modulators of key biological targets. Analogues of this core structure have demonstrated significant potential in the treatment of metabolic disorders such as obesity and diabetes, as well as in other therapeutic areas.

Inhibition of Diacylglycerol O-Acyltransferase 1 (DGAT1)

DGAT1 is a crucial enzyme in the final step of triglyceride biosynthesis. Its inhibition is a promising strategy for the treatment of obesity and related metabolic diseases. Several **4-phenylcyclohexanecarboxylic acid** analogues have been identified as potent DGAT1 inhibitors.

A notable example is the 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold. Systematic diversification and linker optimization of a parent compound, 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid, led to the discovery of highly potent DGAT1 inhibitors[1].

Quantitative Data Summary: DGAT1 Inhibition

Compound ID	Structure	DGAT1 IC50 (nM)	Reference
6	4-Phenylpiperidine-1-carbonylcyclohexanecarboxylic acid	57	[1]
9e	Optimized 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogue	14.8	[1]

Agonism of Melanocortin-4 Receptor (MC4R)

The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and appetite. Agonists of MC4R are being investigated for the treatment of obesity and other metabolic dysfunctions. Linear pentapeptides incorporating 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) have been shown to be potent and selective hMC4R agonists[2][3].

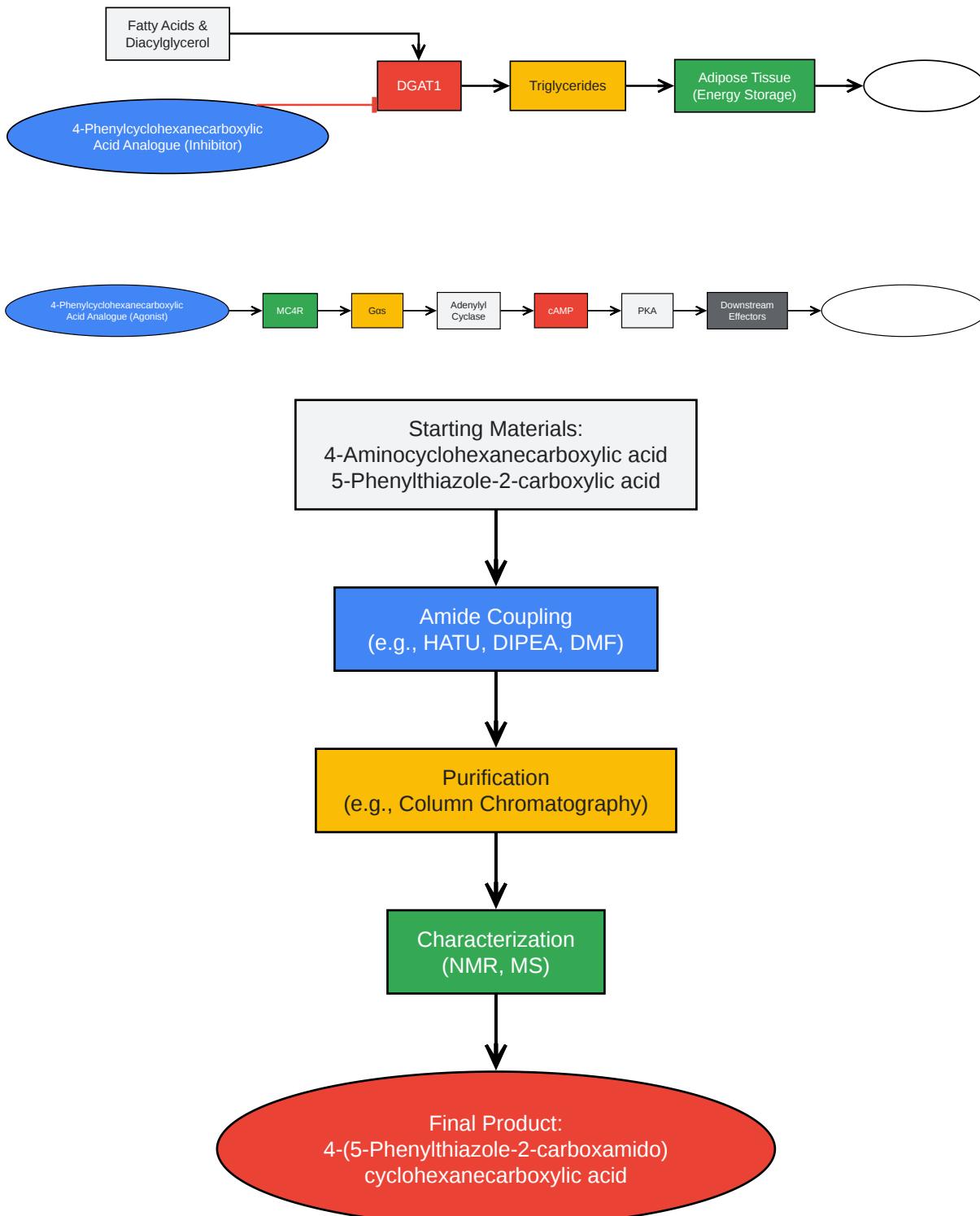
These analogues demonstrate the importance of replacing the native His6 residue with rigid, phenyl-containing templates to achieve high potency and selectivity for hMC4R over other melanocortin receptor subtypes[2][3].

Signaling Pathways

DGAT1 Signaling Pathway in Obesity

DGAT1 inhibition impacts triglyceride synthesis, which is a central process in energy storage. By blocking the final step in this pathway, DGAT1 inhibitors can reduce the accumulation of

triglycerides in adipose tissue, potentially leading to weight loss and improved insulin sensitivity.



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References

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